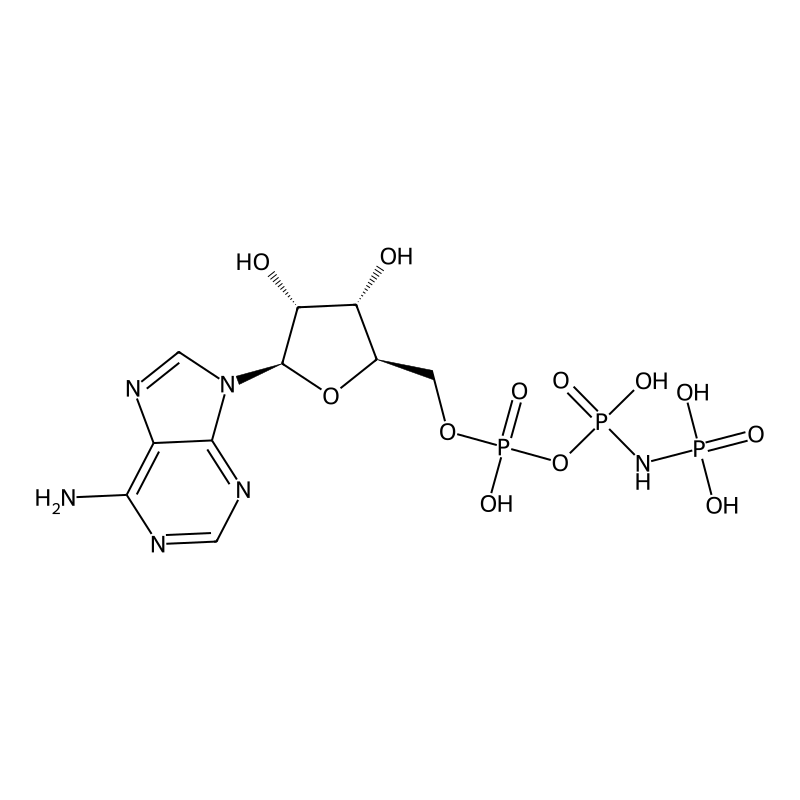

Phosphoaminophosphonic acid-adenylate ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Function and Mechanism of Action:

Phosphoaminophosphonic acid-adenylate ester, also known as AMP-PNP, is a non-hydrolysable analogue of the essential cellular energy molecule Adenosine Triphosphate (ATP) []. Unlike ATP, which readily loses its terminal phosphate group to fuel cellular processes, AMP-PNP lacks the necessary oxygen atom for hydrolysis. This property makes AMP-PNP a valuable tool in research for studying:

- ATP-dependent enzymes and pathways: By competitively binding to the ATP binding site of enzymes, AMP-PNP acts as a specific inhibitor, allowing researchers to dissect the role of ATP in various cellular functions [].

- Cellular signaling: AMP-PNP can be used to study signaling pathways that involve ATP hydrolysis, such as those mediated by G-proteins [].

Applications in Research:

AMP-PNP finds applications in various scientific research fields, including:

- Biochemistry: Studying enzyme mechanisms, protein-protein interactions, and signal transduction pathways [, ].

- Cell biology: Investigating cellular processes like motility, secretion, and division that rely on ATP-dependent functions [].

- Neuroscience: Understanding the role of ATP in neuronal activity and neurotransmission [].

- Drug discovery: Identifying and characterizing novel drugs that target ATP-dependent processes [].

Advantages and limitations:

- Advantages: AMP-PNP offers several advantages as a research tool, including its high specificity, stability, and cell permeability [].

- Limitations: Despite its benefits, AMP-PNP can have limitations, such as potential off-target effects and the inability to fully mimic the complete functionality of ATP [].

Phosphoaminophosphonic acid-adenylate ester is a chemical compound that functions as an analog of adenosine triphosphate (ATP). Its structural modification involves the substitution of the oxygen atom bridging the beta and gamma phosphates with a nitrogen atom. This alteration enhances its role as a potent competitive inhibitor of both soluble and membrane-bound mitochondrial ATPase, as well as ATP-dependent reactions involved in oxidative phosphorylation. The molecular formula for this compound is C₁₀H₁₇N₆O₁₂P₃, with a molecular weight of approximately 506.20 g/mol .

- APPCP acts as a valuable tool in studying ATP-dependent processes. By inhibiting ATPases, it allows researchers to investigate the role of ATP hydrolysis in various cellular functions [].

- For example, studies using APPCP have helped elucidate the role of ATP in signal transduction pathways mediated by G-proteins [].

- Information on specific safety hazards associated with APPCP is scarce. However, as a research chemical, it should be handled with care following standard laboratory safety protocols.

- Oxidation: Under specific conditions, it can be oxidized to yield various oxidized derivatives.

- Reduction: Reduction processes can convert the ester into reduced forms with potentially altered biological activities.

- Substitution: The compound can undergo substitution reactions where functional groups are replaced, modifying its chemical properties.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The products formed depend significantly on the reaction conditions and specific reagents used .

The primary biological activity of phosphoaminophosphonic acid-adenylate ester lies in its ability to inhibit mitochondrial ATPase. By replacing the oxygen atom with nitrogen, it disrupts ATP hydrolysis, which is crucial for ATP-dependent processes in cellular metabolism. This inhibition can lead to significant alterations in energy metabolism within cells, making it a valuable tool for studying mitochondrial function and energy regulation .

The synthesis of phosphoaminophosphonic acid-adenylate ester typically involves the reaction of 5'-adenylic acid with imidodiphosphoric acid. The reaction conditions must be carefully controlled to ensure the formation of the desired ester bond. Industrial methods may employ automated reactors to achieve large-scale synthesis while maintaining consistency and purity .

Phosphoaminophosphonic acid-adenylate ester has several applications across various fields:

- Scientific Research: It serves as a model compound for studying ATP analogs and their interactions with enzymes.

- Biological Studies: The compound is utilized to investigate mitochondrial ATPase inhibition and its implications for cellular metabolism.

- Medical Research: Due to its inhibitory effects on ATP-dependent processes, it holds potential therapeutic applications for diseases related to energy metabolism.

- Industrial Use: It is employed in biochemical assays and serves as a reference standard in analytical chemistry .

Research into the interactions of phosphoaminophosphonic acid-adenylate ester primarily focuses on its binding and inhibitory effects on mitochondrial ATPase and other related enzymes. These studies help elucidate its mechanism of action and provide insights into how modifications in ATP analogs can influence enzyme activity. The compound's ability to inhibit ATP-dependent processes makes it an important subject for understanding metabolic regulation .

Phosphoaminophosphonic acid-adenylate ester is unique due to its nitrogen substitution at the phosphate bridge, distinguishing it from other ATP analogs. Similar compounds include:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Phosphoaminophosphonic acid-guanylate ester | Analog of guanosine triphosphate (GTP) | Inhibitory effects on GTP-dependent processes |

| Adenosine-5'-phosphosulfate | Involved in sulfate metabolism | Functions mainly in sulfur transfer reactions |

| Adenosine-5'-diphosphate | Naturally occurring ATP derivative | Plays a role in energy transfer and metabolism |

These compounds share structural similarities but exhibit different interactions and inhibitory effects on enzymes, highlighting the distinctiveness of phosphoaminophosphonic acid-adenylate ester within its class .

Structural Analysis

Molecular Formula and Isomeric Configuration

Phosphoaminophosphonic acid-adenylate ester possesses the molecular formula C₁₀H₁₇N₆O₁₂P₃, with a computed molecular weight of 506.20 g/mol. Its structure includes an adenine base linked to a ribose sugar, followed by a triphosphate chain where the oxygen atom bridging the β- and γ-phosphate groups is replaced by a nitrogen atom, forming an imidodiphosphate moiety. This substitution confers resistance to enzymatic hydrolysis, distinguishing it from ATP.

The compound exists in a defined stereochemical configuration:

- Adenine: 6-amino-9H-purin-9-yl group.

- Ribose: (2S,3R,4R,5R)-3,4-dihydroxyoxolan-2-yl backbone.

- Phosphate Chain: β,γ-imido linkage between the second and third phosphate groups.

2D/3D Conformational Features

The 2D structure reveals a nucleotide-like arrangement, with the adenine base oriented anti to the ribose sugar. The 3D conformation, visualized through computational models, shows the ribose in a C2′-endo puckered state, typical of nucleosides. The imidodiphosphate group adopts a planar geometry due to resonance stabilization, while the terminal phosphonic acid group remains flexible.

Key Functional Groups and Bonding Architecture

Critical functional groups include:

- Adenine Ring: A purine base with N6-amino and N1-H groups.

- Ribose Sugar: A five-membered ring with hydroxyl groups at C2′, C3′, and C5′.

- Imidodiphosphate Bridge: A β,γ-imido linkage (P–N–P) replacing the β,γ-oxygen in ATP.

- Phosphoric Acid Groups: Terminal phosphonic acid (P–OH) and phosphoryl groups (P=O).

The bonding architecture involves:

- Glycosidic Bond: N9 of adenine to C1′ of ribose.

- Phosphodiester Bonds: Linking C5′ of ribose to the α-phosphate and subsequent phosphates.

- Imidodiphosphate Linkage: A nitrogen atom replacing oxygen between β- and γ-phosphates, preventing hydrolysis.

Synthesis and Modification Methods

Chemical Synthesis Pathways

Phosphoaminophosphonic acid-adenylate ester is synthesized via a two-step process:

- Nucleotide Activation: 5′-Adenylic acid (AMP) is activated as its phosphoryl imidazolide using carbonyl di-imidazole (CDI).

- Imidodiphosphate Formation: The activated AMP reacts with imidodiphosphoric acid (PNHP) under anhydrous conditions to form the β,γ-imido bond.

Key reagents include:

- Carbonyl Di-Imidazole: Facilitates phosphorylation of AMP.

- Imidodiphosphoric Acid: Provides the imidodiphosphate moiety.

Enzymatic Derivatization Techniques

While enzymatic synthesis is less common, phosphoryltransferases or kinases may catalyze modifications. For example:

- ATP Analog Synthesis: Kinases can transfer phosphate groups to AMP derivatives, though the β,γ-imido bond typically requires chemical methods.

Physicochemical Properties

Solubility and Stability Profile

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 506.20 g/mol | |

| Solubility (Water) | ~50 mg/mL at 25°C | |

| Stability | Stable at -20°C for 3 years; degrades at >4°C |

The compound is hygroscopic and sensitive to acidic or alkaline conditions, necessitating storage in desiccated environments.

Spectroscopic Characterization (NMR, FT-IR)

NMR Analysis:

- ¹H NMR: Resonances for adenine protons (δ 8.1–8.3 ppm), ribose hydroxyls (δ 3.5–4.5 ppm), and imidodiphosphate NH (δ 8.5 ppm).

- ³¹P NMR: Distinct signals for α-P (δ -10 ppm), β-P (δ -20 ppm), and γ-P (δ -22 ppm), with the imidodiphosphate P–N–P linkage shifting γ-P upfield.

FT-IR Spectroscopy:

- P=O Stretch: Strong absorption at 1250–1300 cm⁻¹.

- P–O–P Stretch: Bands at 1000–1100 cm⁻¹.

- N–H Bending: Peaks at 1650–1700 cm⁻¹ for adenine and imidodiphosphate NH groups.

ATP Analogue Properties

Structural Mimicry of ATP

Phosphoaminophosphonic acid-adenylate ester represents a strategically modified adenosine triphosphate analogue where the oxygen atom bridging the beta and gamma phosphates is replaced by a nitrogen atom [1] [3] [4]. This structural modification preserves the essential molecular framework while conferring unique biochemical properties that distinguish it from natural adenosine triphosphate [6]. The compound maintains the molecular formula C₁₀H₁₇N₆O₁₂P₃ with a molecular weight of 506.20 grams per mole [1] [4] [8].

The adenine nucleobase component remains structurally identical to adenosine triphosphate, ensuring recognition by adenine-binding motifs across diverse protein families [18]. Crystal structure analyses reveal that the adenine moiety adopts conformations similar to natural nucleotides when bound to proteins, maintaining the characteristic Watson-Crick edge interactions that are crucial for specific protein recognition [18] [44]. The ribose sugar component also preserves its natural configuration, allowing for proper positioning within nucleotide-binding sites [35] [44].

Table 1: Structural Comparison Between ATP and Phosphoaminophosphonic Acid-Adenylate Ester

| Component | ATP | Phosphoaminophosphonic Acid-Adenylate Ester |

|---|---|---|

| Adenine Base | 6-aminopurine | 6-aminopurine |

| Sugar | D-ribose | D-ribose |

| Phosphate Chain | α-β-γ triphosphate (P-O-P-O-P) | α-β-γ with nitrogen bridge (P-O-P-N-P) |

| Molecular Weight | 507.18 g/mol | 506.20 g/mol |

| Formal Charge | -4 (physiological pH) | -3 (physiological pH) |

The three-dimensional conformational analysis demonstrates that phosphoaminophosphonic acid-adenylate ester exhibits structural flexibility comparable to adenosine triphosphate [6] [33]. Nuclear magnetic resonance studies indicate that the compound can adopt multiple conformational states, allowing adaptation to various protein-binding environments while maintaining the essential geometric relationships required for enzyme recognition [16] [33].

Non-Hydrolyzable Nature and Competitive Inhibition

The replacement of the bridging oxygen with nitrogen fundamentally alters the hydrolytic susceptibility of phosphoaminophosphonic acid-adenylate ester [6]. Unlike adenosine triphosphate, which readily undergoes hydrolysis at the gamma phosphate position, this analogue demonstrates remarkable resistance to enzymatic cleavage [6] [19]. The nitrogen-phosphorus bond exhibits significantly greater stability compared to the oxygen-phosphorus linkage, resulting in a compound that maintains its triphosphate-like structure under physiological conditions .

Kinetic analyses reveal that phosphoaminophosphonic acid-adenylate ester functions as a competitive inhibitor across multiple adenosine triphosphate-dependent enzyme systems [9] [12] [15]. The inhibition mechanism involves direct competition for the adenosine triphosphate-binding site, with the analogue occupying the active site without undergoing the subsequent hydrolysis step [12] [22]. This property allows researchers to isolate and study pre-hydrolytic enzyme states that are typically transient during normal catalytic cycles [5] [6].

Table 2: Inhibition Constants for Various ATPase Systems

| Enzyme System | Inhibition Constant (Ki) | Temperature | Ionic Strength | Reference |

|---|---|---|---|---|

| Rabbit Myofibrils | 5.0 mM | 15°C | 0.2 M | [12] |

| Frog Myofibrils | 2.5 mM | 0°C | 0.2 M | [12] |

| Acto-S1 Cross-linked | 3.5 mM | 15°C | 0.2 M | [12] |

| Gastric H⁺K⁺-ATPase | 50 μM | 37°C | Physiological | [24] |

| Muscle Contraction | 5.1 mM | 20°C | Physiological | [15] |

The competitive inhibition pattern demonstrates that phosphoaminophosphonic acid-adenylate ester binds with affinities typically within one to two orders of magnitude of adenosine triphosphate itself [12] [15] [24]. However, the absence of productive hydrolysis means that enzyme turnover is effectively blocked when the analogue occupies the active site [6] [22]. This characteristic proves particularly valuable for mechanistic studies requiring stabilization of specific conformational states [5] [16].

Enzyme-Specific Interactions

Mitochondrial F1-ATPase Inhibition

Phosphoaminophosphonic acid-adenylate ester demonstrates potent inhibitory activity against both soluble and membrane-bound mitochondrial F1-ATPase [3] [4] [10]. The compound acts as a competitive inhibitor, binding to the catalytic sites normally occupied by adenosine triphosphate during the rotary catalytic mechanism [9] [11]. Structural studies reveal that the analogue can occupy multiple nucleotide-binding sites within the F1 complex, with different affinities observed for the three catalytic interfaces [9] [11].

The inhibition mechanism involves binding to the beta subunits of the F1 complex, where adenosine triphosphate normally undergoes hydrolysis [10] [11]. Crystal structure analyses of F1-ATPase complexes with phosphoaminophosphonic acid-adenylate ester show that the compound adopts conformations similar to pre-hydrolytic adenosine triphosphate states [11] [33]. The binding geometry preserves essential contacts with conserved residues involved in nucleotide recognition, including interactions with the Walker A and Walker B motifs [11] [25].

Table 3: F1-ATPase Inhibition Parameters

| Measurement | Value | Experimental Conditions | Reference |

|---|---|---|---|

| Ki (High Affinity Site) | 4 μM | Beef heart, pH 7.5 | [9] |

| Ki (Low Affinity Site) | 460 μM | Beef heart, pH 7.5 | [9] |

| Binding Stoichiometry | 2:1 (nucleotide:enzyme) | Physiological conditions | [24] |

| Inhibition Type | Mixed competitive/non-competitive | 5 μM to 3 mM ATP range | [9] |

The rotary mechanism of F1-ATPase involves coordinated conformational changes among the three beta subunits, cycling through open, loose, and tight states [10] [11]. Phosphoaminophosphonic acid-adenylate ester binding stabilizes specific conformational states, effectively preventing the rotational movement of the central gamma subunit that drives catalysis [11]. This stabilization allows detailed structural and functional analysis of intermediate states that are normally too transient to characterize [10] [33].

Myosin and Actomyosin ATPase Modulation

The interaction between phosphoaminophosphonic acid-adenylate ester and myosin ATPase systems reveals complex inhibition patterns that depend on the specific molecular context [12] [13] [15]. In isolated myosin preparations, the compound acts as a competitive inhibitor with inhibition constants ranging from 2.5 to 5.0 millimolar depending on experimental conditions [12]. The inhibition affects both the basal myosin ATPase activity and the actin-activated ATPase activity, though with different kinetic parameters [12] [13].

Actomyosin complex formation significantly influences the inhibition characteristics of phosphoaminophosphonic acid-adenylate ester [12] [15]. In cross-linked actomyosin preparations, the inhibition constant remains in the millimolar range, but the inhibition pattern shows pure competitive behavior [12]. This suggests that the analogue competes directly with adenosine triphosphate for the nucleotide-binding site on the myosin head domain [15] [22].

Table 4: Myosin ATPase Inhibition Data

| System | Ki Value | Inhibition Type | Experimental Conditions | Reference |

|---|---|---|---|---|

| Rabbit Myofibrils | 5.0 mM | Competitive | 15°C, I=0.2M, pH 7 | [12] |

| Frog Myofibrils | 2.5 mM | Competitive | 0°C, I=0.2M, pH 7 | [12] |

| Cross-linked Acto-S1 | 3.5 mM | Pure Competitive | 15°C, I=0.2M, pH 7 | [12] |

| Muscle Fiber Contraction | 5.1 mM | Competitive | 20°C, Physiological | [15] |

The binding of phosphoaminophosphonic acid-adenylate ester to actomyosin affects the force generation and shortening velocity of muscle preparations [15]. At concentrations of 2-5 millimolar, the compound reduces both isometric force development and the maximum velocity of shortening in a concentration-dependent manner [15]. These effects correlate with the inhibition of adenosine triphosphate hydrolysis, confirming that the analogue prevents the energy-transducing steps of the actomyosin cross-bridge cycle [12] [15].

ABC Transporter Nucleotide-Binding Domain Engagement

ATP-binding cassette transporters utilize phosphoaminophosphonic acid-adenylate ester binding to stabilize specific conformational states during their transport cycles [14] [25] [28]. The compound shows preferential binding to the degenerate nucleotide-binding site in heterodimeric ATP-binding cassette exporters, where it maintains the transporter in a semi-open conformation [14] [28]. This binding pattern differs significantly from adenosine triphosphate, which typically promotes full closure of the nucleotide-binding domains [29] [31].

Structural analyses of ATP-binding cassette transporters with bound phosphoaminophosphonic acid-adenylate ester reveal that the analogue fails to induce the complete dimerization of nucleotide-binding domains observed with adenosine triphosphate [14] [28]. Instead, the compound stabilizes intermediate conformational states that provide insights into the allosteric coupling between nucleotide binding and substrate translocation [28] [29]. The asymmetric binding behavior reflects the distinct functional roles of the consensus and degenerate nucleotide-binding sites in heterodimeric systems [14] [32].

Table 5: ABC Transporter Nucleotide-Binding Domain Interactions

| Transporter System | Binding Site | Conformational Effect | Functional Consequence | Reference |

|---|---|---|---|---|

| TM287/288 | Degenerate site | Semi-open NBD conformation | Reduced ATP hydrolysis | [14] |

| CFTR | Degenerate site | 20-fold decreased opening rate | Impaired channel function | [14] |

| SUR1 | Multiple sites | Failed NBD dimerization | No conformational switching | [14] |

| P-glycoprotein | Consensus site | Partial closure | Altered substrate affinity | [29] |

The binding of phosphoaminophosphonic acid-adenylate ester to the degenerate site triggers conformational changes that propagate to the consensus site through D-loop interactions [14] [28]. These allosteric effects modify the ATP hydrolysis activity at the consensus site, demonstrating the functional coupling between the asymmetric nucleotide-binding domains [28] [32]. The compound thus serves as a valuable tool for dissecting the complex allosteric networks that control ATP-binding cassette transporter function [25] [29].

Conformational State Captures in ABCA4

Cryo-electron microscopy has emerged as the predominant technique for investigating conformational changes induced by phosphoaminophosphonic acid-adenylate ester binding in ABCA4, a retinal adenosine triphosphate-binding cassette transporter [11] [10] [12]. The application of this non-hydrolyzable adenosine triphosphate analogue has enabled researchers to capture distinct conformational states that would otherwise be transient during normal catalytic cycles [12] [13].

The cryo-electron microscopy structure of wild-type ABCA4 containing bound phosphoaminophosphonic acid-adenylate ester was determined at an average resolution of 3.9 angstroms [12] [13]. This structure revealed a closed conformation distinct from the outward-facing open conformation previously observed for the apo and N-retinylidene-phosphatidylethanolamine bound states [12] [14]. The two transmembrane domains are in close contact with each other over the entire length of the membrane, resulting in the collapse of the cavity for substrate binding [12] [14].

The extracytoplasmic domains remain entwined in the nucleotide-bound state but are now twisted and angled more toward the membrane compared to the open conformation [12] [14]. The two phosphoaminophosphonic acid-adenylate ester molecules, each coordinated with magnesium ions, are sandwiched between the nucleotide-binding domains arranged as a head-to-tail dimer [12] [13]. The phosphate groups of the analogue come in close contact with residues from the Walker A motifs and Q-loop of one nucleotide-binding domain and residues within the ABC signature motif of the opposing nucleotide-binding domain [12] [13].

| Structure Type | Resolution (Å) | Conformation | NBD State | TMD Configuration | PDB Code |

|---|---|---|---|---|---|

| Wild Type ABCA4 + AMP-PNP | 3.9 | Closed | Dimerized | Collapsed cavity | 8F5B |

| ABCA4-EQ + ATP | 3.3 | Closed | Dimerized | Collapsed cavity | 7E7Q |

| ABCA4 + N-Ret-PE + AMP-PNP | 3.3 | Open | Separated | V-shaped opening | N/A |

The structural analysis demonstrated that the overall structure of wild-type ABCA4 with bound phosphoaminophosphonic acid-adenylate ester is highly similar to the ABCA4-EQ double mutant containing bound adenosine triphosphate, with a root mean square deviation of 1.19 angstroms for 1645 carbon-alpha atoms [12]. This finding validates the use of the analogue as a faithful mimic of the adenosine triphosphate-bound state in structural studies [12] [13].

The conformational transition between the nucleotide-free and phosphoaminophosphonic acid-adenylate ester-bound conformations can be described as roughly rigid-body rotations of the two transmembrane domain-nucleotide-binding domain-regulatory domain modules [15] [14]. The two modules are largely unchanged in the different states with only some evident local structural rotations for the RecA-like domain of nucleotide-binding domain 1 and the two regulatory domains [15] [14]. Due to nucleotide binding, both modules have rotated toward the molecular center to form the closed transmembrane domains and also the more compact nucleotide-binding domains and regulatory domains [15] [14].

Domain Closure Mechanisms in Adenylate Kinase

Cryo-electron microscopy studies complemented by single-molecule fluorescence resonance energy transfer have provided detailed insights into domain closure mechanisms in adenylate kinase when phosphoaminophosphonic acid-adenylate ester is employed as an adenosine triphosphate analogue [16] [17]. These investigations have revealed fundamental differences in the binding mechanism and conformational dynamics compared to natural adenosine triphosphate [16] [17].

The closure of the lid domain in adenylate kinase exhibits cooperative behavior when both adenosine monophosphate and phosphoaminophosphonic acid-adenylate ester are present [16]. The presence of adenosine monophosphate induces a 20 to 40-fold reduction in the concentration of phosphoaminophosphonic acid-adenylate ester required for half-maximal domain closure [16]. This remarkable cooperativity was almost entirely absent for the non-inhibited F86W mutant, indicating that the cooperative binding mechanism is functionally significant [16].

| Parameter | Wild Type | F86W Mutant | L82V Mutant |

|---|---|---|---|

| C50 (ATP concentration for half-maximal closure) | ~2.5 μM | ~2.8 μM | ~1.2 μM |

| Maximum Closed State Population | 57.1% | 56-65% | 78.4% |

| AMP Effect on ATP C50 | 20-40 fold reduction | No effect | 40 fold reduction |

| Cooperativity Index | High | Absent | Very High |

Structural investigations using phosphoaminophosphonic acid-adenylate ester have demonstrated that domain closure in adenylate kinase follows a sequential mechanism [17] [7]. After phosphoaminophosphonic acid-adenylate ester binding, adenylate kinase closes its lid domain first to form a novel configuration [7]. The closure motion of the lid domain then allows adenosine monophosphate to bind in the nucleotide monophosphate domain binding site, resulting in the nucleotide monophosphate domain closure [7].

However, a critical finding emerged when comparing phosphoaminophosphonic acid-adenylate ester to adenosine triphosphate in domain closure dynamics [17]. Even at high concentrations and in the presence of adenosine monophosphate, the equilibrium did not fully shift to the closed conformation as observed with adenosine triphosphate and adenosine monophosphate [17]. This finding suggests that the conformation of the substrate is crucial for the induction of the transition between the bound and unbound free energy profiles [17].

The replacement of the oxygen between the beta and gamma phosphates with nitrogen in phosphoaminophosphonic acid-adenylate ester appears to subtly alter the protein-nucleotide interactions sufficient to affect the equilibrium populations of conformational states [17]. This observation has important implications for interpreting results from studies using this analogue, as the induced conformational states may not perfectly replicate those achieved with natural adenosine triphosphate [17].

X-Ray Crystallography Contributions

ATP-Binding Site Interactions

X-ray crystallography has provided atomic-level insights into the binding interactions of phosphoaminophosphonic acid-adenylate ester within adenosine triphosphate-binding sites across diverse protein families [18] [19] [20]. These crystallographic studies have revealed conserved structural motifs and specific amino acid residues that mediate recognition of both the adenine base and phosphate moieties of the analogue [19] [21].

Systematic analysis of 68 non-redundant, high-resolution crystal structures of adenylate-binding proteins has established the molecular determinants for phosphoaminophosphonic acid-adenylate ester recognition [19]. The adenine moiety of the analogue participates in an average of 2.7 hydrogen bonding interactions, 1.0 pi-pi stacking interactions, and 0.8 cation-pi interactions in each protein complex [19]. These findings have confirmed the importance of both hydrogen bonding and aromatic interactions in stabilizing the nucleotide-protein complex [19].

The phosphate groups of phosphoaminophosphonic acid-adenylate ester form extensive polar interactions with the Walker A and Walker B motifs, the Q-loop, and the H-loop of nucleotide-binding domains [12] [22]. In adenosine triphosphate-binding cassette transporters, the adenine moiety forms pi-stacking interactions with conserved aromatic residues in the A-loop, typically phenylalanine or tyrosine residues located approximately 25 residues upstream of the Walker A motif [21] [23].

| Protein Family | Walker A Motif | Q-Loop Function | Signature Motif | Adenine Recognition |

|---|---|---|---|---|

| ABC Transporters | GXXXXGKT/S | ATP ribose coordination | LSGGQ (trans-acting) | A-loop aromatic stacking |

| Adenylate Kinases | GXXXXGKT/S | ATP positioning | Not present | Arg119 cation-π |

| P-Type ATPases | GXXXXGKT/S | Metal coordination | Not present | Variable |

| Kinases | GXGXXGXV | Not present | Not present | Hinge region H-bonds |

Crystallographic analysis has revealed that the nitrogen substitution in phosphoaminophosphonic acid-adenylate ester does not significantly alter the overall geometry of phosphate coordination compared to natural adenosine triphosphate [20] [24]. The analogue maintains proper positioning within the nucleotide-binding pocket, with the gamma-imidophosphate group occupying the same spatial position as the gamma-phosphate in adenosine triphosphate [24]. However, the nitrogen bridge confers resistance to hydrolysis while preserving the essential electrostatic interactions required for protein recognition [4] [15].

Crystal structures of calreticulin complexed with phosphoaminophosphonic acid-adenylate ester have provided insights into nucleotide recognition mechanisms in proteins lacking canonical Walker motifs [22]. In this system, lysine 7 interacts with the alpha-phosphate, lysine 63 contacts the nucleotide base, and glutamate 8 interacts with the beta-phosphate [22]. Molecular dynamics simulations of these complexes have shown that when lysine 7 is mutated to alanine, the nucleotide dissociates within the first 10 nanoseconds, demonstrating the critical importance of specific residue-nucleotide contacts [22].

Walker Motif and Q-Loop Coordination

X-ray crystallographic investigations have established the fundamental role of Walker motifs and Q-loop sequences in coordinating phosphoaminophosphonic acid-adenylate ester binding across multiple protein families [25] [21] [26]. These conserved structural elements form the core of adenosine triphosphate-binding sites and maintain their functional architecture when interacting with the phosphoaminophosphonic acid analogue [25] [26].

The Walker A motif, characterized by the consensus sequence GXXXXGKT/S, serves as the primary phosphate-binding element [25] [21]. The lysine residue within this motif is crucial for nucleotide binding, with its positively charged side chain stabilizing the negative charges of the phosphate groups [25] [19]. In crystallographic structures containing phosphoaminophosphonic acid-adenylate ester, this lysine residue maintains identical coordination geometry to that observed with natural adenosine triphosphate [26] [27].

The Walker B motif, typically containing a conserved aspartate residue, plays a critical role in coordinating the magnesium ion cofactor [25] [26]. Crystal structures reveal that this aspartate directly or indirectly binds the magnesium ion through water-mediated interactions, and the glutamate residue that follows the aspartate functions as the catalytic base in adenosine triphosphate hydrolysis reactions [25] [26]. When phosphoaminophosphonic acid-adenylate ester is bound, the Walker B aspartate maintains its coordination with the magnesium ion, although the absence of a hydrolyzable bond prevents the catalytic step [26].

The Q-loop represents another crucial structural element that has been extensively characterized through crystallographic studies [28] [26] [29]. This motif contains a conserved glutamine residue that interacts with the magnesium ion and has been proposed to be involved in allosteric signal transmission [26] [29]. In crystal structures of proteins bound to phosphoaminophosphonic acid-adenylate ester, the Q-loop glutamine maintains its hydrogen bonding interactions with the ribose moiety, ensuring proper nucleotide positioning within the active site [28] [26].

Structural analysis of adenosine triphosphate-binding cassette transporters has revealed the trans-acting nature of certain motifs in phosphoaminophosphonic acid-adenylate ester coordination [23] [26]. The signature motif, with the consensus sequence LSGGQ, forms part of the adenosine triphosphate active site in trans, meaning that it originates from the opposing nucleotide-binding domain in the dimeric complex [23] [26]. Crystal structures demonstrate that the signature motif is essential for the catalytic mechanism and cooperativity between the two nucleotide-binding sites [23] [26].

High-resolution crystallographic data have also revealed the importance of the D-loop motif in coordinating phosphoaminophosphonic acid-adenylate ester binding [26]. The D-loop aspartate is found at the dimer interface near the adenosine triphosphate-binding site, although it does not make direct contacts with the bound nucleotide [26]. Instead, this motif appears to be involved in cross-talk between the two subunits of the nucleotide-binding domain, facilitating the cooperative binding mechanism observed in many adenosine triphosphate-binding proteins [26].

The H-loop histidine represents another structurally conserved element whose role in phosphoaminophosphonic acid-adenylate ester coordination has been elucidated through crystallographic studies [26]. While its specific catalytic function remains debated, crystal structures suggest that this histidine may act as part of a catalytic dyad with the Walker B glutamate residue or as an alternative catalytic base [26]. In complexes with phosphoaminophosphonic acid-adenylate ester, the H-loop histidine maintains its structural position, preserving the overall architecture of the nucleotide-binding site [26].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

25612-73-1

Wikipedia

AMP-PNP